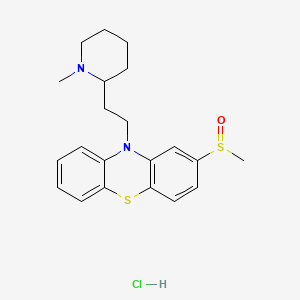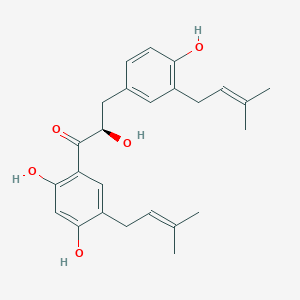
Betaine-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betaine-d11 is a deuterated form of betaine, a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. Betaine is known for its role as an osmolyte and a methyl group donor in metabolic pathways. The deuterated form, this compound, is used in scientific research to study metabolic processes and pathways due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Betaine-d11 can be synthesized through the deuteration of betaine. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. This process typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange reaction. The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems. The final product is purified through various methods, including crystallization and chromatography, to achieve the desired chemical purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Betaine-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde-d11 and subsequently betaine acid-d11.
Reduction: Reduction of this compound can yield trimethylamine-d9.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Betaine aldehyde-d11, betaine acid-d11
Reduction: Trimethylamine-d9
Substitution: Various substituted betaine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Betaine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study metabolic pathways and chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of betaine in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as homocystinuria and cardiovascular diseases.
Industry: Utilized in the development of functional foods and dietary supplements due to its role in methylation and osmoregulation.
Mécanisme D'action
Betaine-d11 functions primarily as a methyl group donor in metabolic pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). This reaction is crucial for maintaining normal levels of homocysteine and methionine in the body. Additionally, this compound acts as an osmoprotectant, helping cells to maintain their volume and function under stress conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline-d9: Another deuterated compound used in metabolic studies. Like betaine-d11, choline-d9 is involved in methylation reactions and serves as a precursor to betaine.
Trimethylamine N-oxide-d9: A deuterated form of trimethylamine N-oxide, used in studies of cardiovascular health and metabolic pathways.
Uniqueness
This compound is unique due to its dual role as a methyl group donor and an osmoprotectant. This dual functionality makes it valuable in a wide range of research applications, from studying metabolic pathways to developing therapeutic interventions for diseases related to methylation and osmotic stress.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2,2-dideuterio-2-[tris(trideuteriomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3,4D2 |
Clé InChI |
KWIUHFFTVRNATP-BIQBMNTRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


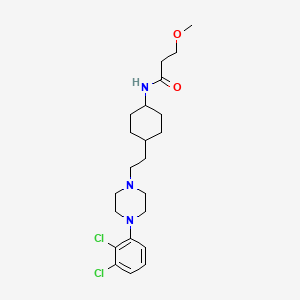
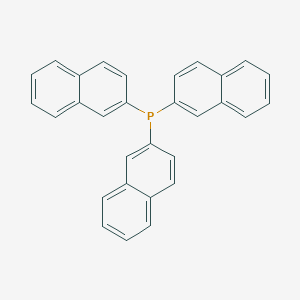

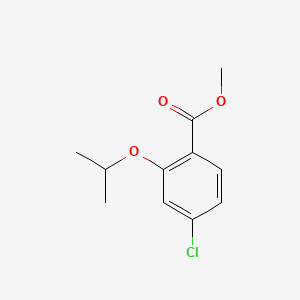



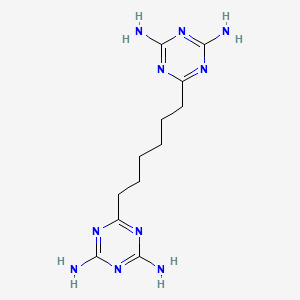

![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
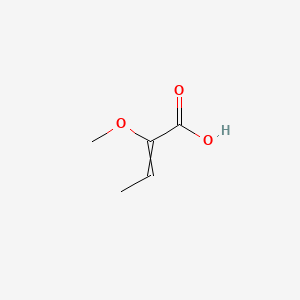
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
